1,3-Dipyridin-4-ylurea

Description

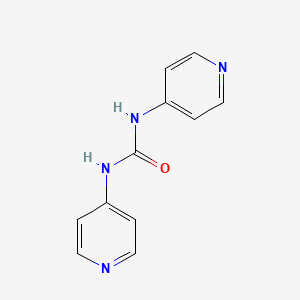

Structure

3D Structure

Properties

IUPAC Name |

1,3-dipyridin-4-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(14-9-1-5-12-6-2-9)15-10-3-7-13-8-4-10/h1-8H,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRGJASIECDXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820528 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

39642-87-0 | |

| Record name | N,N'-Di-4-pyridinylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039642870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-dipyridin-4-ylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DI-4-PYRIDINYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6T4QXS7EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance and Research Context in Contemporary Chemistry

1,3-Dipyridin-4-ylurea, also known as N,N'-di-4-pyridinylurea, possesses a molecular formula of C₁₁H₁₀N₄O. guidechem.com Its structure is notable for the presence of two pyridine (B92270) rings attached to a urea (B33335) moiety. This configuration allows for a variety of non-covalent interactions, particularly hydrogen bonding, which are crucial to its role in the formation of larger, organized structures. The pyridyl nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups of the urea bridge serve as hydrogen bond donors. guidechem.com This dual functionality makes it a valuable component in the field of crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties.

The compound's planar molecular conformation, stabilized by intramolecular interactions, is a key factor in its hydrogen bonding behavior and its utility as a bridging ligand in coordination complexes. Its ability to form stable complexes with metals has positioned it as a significant ligand in coordination chemistry, with applications in catalysis and materials science. smolecule.com

Synthetic Methodologies and Chemical Derivatization of 1,3 Dipyridin 4 Ylurea

Established Synthetic Routes and Mechanistic Considerations

The creation of the urea (B33335) bridge in 1,3-dipyridin-4-ylurea is most commonly accomplished through reactions involving phosgene (B1210022) or its safer equivalents, as well as other condensation approaches.

One of the most conventional methods for synthesizing this compound involves the use of phosgene (COCl₂). smolecule.com This process begins with the reaction of 4-aminopyridine (B3432731) with phosgene. smolecule.com The mechanism proceeds in a two-step fashion. Initially, one equivalent of 4-aminopyridine reacts with phosgene to create a reactive 4-pyridinyl isocyanate intermediate. This intermediate then reacts with a second equivalent of 4-aminopyridine to yield the final this compound product. smolecule.com The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of phosgene.

A safer and effective alternative to phosgene is the use of N,N'-carbonyldiimidazole (CDI). smolecule.com This reagent is less hazardous while still providing efficient activation for the formation of the urea linkage. smolecule.com The reaction with CDI also follows a two-step mechanism, first forming a carbamoyl (B1232498) imidazole (B134444) intermediate, which then reacts with another molecule of 4-aminopyridine. smolecule.com

Beyond phosgene and CDI, other condensation reactions have been explored for the synthesis of this compound and its derivatives. One such method involves the reaction of an aminopyridine with an isocyanate. For instance, the synthesis of related pyridylureas has been achieved by reacting 4-aminopyridine with an appropriate isocyanate in an organic solvent.

Other alternative approaches for synthesizing related N-aryl-N'-(4-pyridinyl)ureas include the reaction of isonicotinoyl azide (B81097) with amines, the N-arylation of 1-arylureas with 4-halogenated pyridine (B92270), and the aminolysis of corresponding carbamates with 4-aminopyridine. researchgate.net A one-pot synthesis method using selenium as a catalyst and carbon monoxide as the carbonyl source has also been developed for N-Aryl-N'-(4-pyridinyl)ureas, offering high atom economy. researchgate.net

Cyclization reactions can also lead to the formation of urea derivatives. In one reported instance, heating pyridin-3-ylamine with ethyl anthranilate resulted in the formation of 1,3-di(pyridin-3-yl)urea (B26232) as a side product, suggesting that urea formation can compete with cyclocondensation reactions under certain conditions.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. In the phosgene-mediated synthesis, using a slight excess of phosgene (around 1.2 equivalents) can improve the conversion rate. smolecule.com The slow addition of the 4-aminopyridine solution over a period of about 2 hours helps to minimize the formation of unwanted byproducts. smolecule.com This method typically results in yields ranging from 67% to 73%. smolecule.com

For the CDI route, the reaction is generally carried out in an anhydrous solvent like tetrahydrofuran (B95107) or dichloromethane. smolecule.com Using approximately 1.5 equivalents of CDI relative to 4-aminopyridine has been found to provide optimal conversion. smolecule.com While the reaction proceeds at room temperature, gentle heating can increase the reaction rate. smolecule.com

Microwave-assisted synthesis has emerged as a method to enhance both yield and efficiency. For similar urea derivatives, microwave irradiation has been shown to significantly reduce reaction times to as little as 30 minutes while achieving yields of up to 82%.

A study on the synthesis of a related compound, 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, demonstrated that optimizing the molar ratios of reactants and the choice of nitrogen source could increase the total yield to 66%, a significant improvement over previously reported yields of 37%. journalirjpac.com

Table 1: Comparison of Synthetic Routes for this compound and Analogues

| Synthetic Route | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| Phosgene-Mediated | 4-aminopyridine, Phosgene | 67-73% smolecule.com | Established and effective. smolecule.com | Phosgene is highly toxic. smolecule.com |

| CDI Route | 4-aminopyridine, N,N'-Carbonyldiimidazole | Not specified | Safer alternative to phosgene. smolecule.com | May require optimization of reaction conditions. smolecule.com |

| Isocyanate Reaction | Aminopyridine, Isocyanate | Not specified | Straightforward and allows for controlled substitution. | Availability of specific isocyanate precursors may be a limitation. |

| Microwave-Assisted | Varies | 82% (for similar ureas) | Rapid reaction times and high efficiency. | Requires specialized microwave equipment. |

Alternative Condensation and Cyclization Approaches

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of this compound synthesis, this translates to favoring safer reagents and more efficient reaction conditions.

The use of N,N'-carbonyldiimidazole (CDI) instead of the highly toxic phosgene is a prime example of applying green chemistry principles. smolecule.com While both can produce the desired compound, CDI presents a significantly lower hazard profile. smolecule.com

Solvent-free mechanochemical synthesis, such as ball-milling, offers another green alternative. For similar ureas, ball-milling pyridin-3-ylamine with CDI has achieved high yields (85-90%) in a short time frame (30 minutes) without the need for solvents.

Furthermore, the development of catalytic systems that promote high atom economy is a key aspect of green synthesis. raijmr.com For example, the use of catalysts to enable C-N coupling while suppressing side reactions can lead to a more environmentally friendly process. The one-pot synthesis of N-Aryl-N'-(4-pyridinyl)ureas using a selenium catalyst and carbon monoxide is a step in this direction. researchgate.net

Derivatization Strategies and Analogue Synthesis

The core structure of this compound can be modified to create a range of derivatives and analogues with potentially different properties and applications.

The position of the nitrogen atom within the pyridine ring is a critical factor influencing the properties of the final compound. The synthesis of positional isomers, such as 1,3-dipyridin-3-ylurea and 1,3-di(pyridin-2-yl)urea, allows for a systematic investigation of structure-activity relationships. evitachem.com

The synthesis of 1,3-di(pyridin-3-yl)urea can be achieved through similar methods, such as the reaction of pyridin-3-ylamine with a suitable carbonyl source. The IUPAC nomenclature clearly distinguishes between these isomers, highlighting the importance of the substitution pattern for chemical identity.

The synthesis of a diverse set of positional isomers of a biphenyl (B1667301) peptidomimetic amphiphile was accomplished using a divergent strategy. nih.gov This involved the late-stage attachment of different disubstituted biphenyl cores to a pre-constructed peptidomimetic chain, demonstrating an efficient way to generate a library of related compounds. nih.gov A regiospecific synthesis has also been developed for positional isomers of other complex pyridine derivatives, showcasing advanced strategies for controlling isomer formation. nih.gov

Functional Analogues and Modified Urea Derivatives

The structural framework of this compound serves as a versatile scaffold for the development of a wide range of functional analogues and modified urea derivatives. These modifications are primarily aimed at fine-tuning the electronic, steric, and hydrogen-bonding properties of the parent molecule to enhance its utility in fields such as coordination chemistry, materials science, and medicinal chemistry. Research has focused on positional isomerism and the introduction of various functional groups to create a library of related compounds with distinct characteristics.

Positional isomers of this compound, where the point of attachment to the urea bridge is varied, represent a significant class of functional analogues. The location of the nitrogen atom within the pyridine ring (ortho, meta, or para relative to the urea linkage) profoundly influences the molecule's symmetry, hydrogen-bonding capabilities, and its behavior in forming supramolecular structures like metal-organic frameworks (MOFs). The para-substitution in this compound (4U) results in high symmetry and strong π-π stacking interactions, making it an excellent building block for stable and regular MOFs. In contrast, the meta-substituted isomer, 1,3-dipyridin-3-ylurea (3U), possesses reduced symmetry, which leads to weaker π-π interactions. nih.gov The ortho-isomer, 1,3-dipyridin-2-ylurea, is also a known variant. alfa-chemistry.com These differences in spatial arrangement are critical in crystal engineering and the design of coordination polymers. researchgate.netresearchgate.net

Table 1: Comparison of Positional Isomers of Dipyridylurea

| Compound Name | Structure | Key Properties | Primary Applications |

|---|---|---|---|

| This compound (4U) | Pyridin-4-yl groups at both nitrogen atoms | High symmetry, strong hydrogen-bonding and π-π stacking. | Forms stable Metal-Organic Frameworks (MOFs), ligand for metal coordination. |

| 1,3-Dipyridin-3-ylurea (3U) | Pyridin-3-yl groups at both nitrogen atoms | Reduced symmetry, weaker π-π interactions due to meta-substitution. nih.gov | Used in the formation of smaller clusters and coordination polymers. researchgate.net |

| 1,3-Dipyridin-2-ylurea | Pyridin-2-yl groups at both nitrogen atoms | Positional isomer with potential for chelation. alfa-chemistry.com | Synthetic intermediate in organic chemistry. alfa-chemistry.com |

Modified urea derivatives are synthesized by introducing different substituents onto the pyridine rings or by creating unsymmetrical ureas where one of the pyridyl groups is replaced by another moiety. For instance, the synthesis of 1-(2-Chloropyridin-4-yl)-3-phenylurea results in a molecule with enhanced hydrophobicity and altered reactivity due to the presence of the chlorine atom and the phenyl group. Such modifications are crucial for developing compounds with specific biological activities or material properties.

Another strategy involves the synthesis of unsymmetrical ureas bearing pyridyl and other heterocyclic or lipophilic groups. researchgate.net Researchers have developed methods for the reamination of N,N-dimethyl-N'-hetaryl ureas with various aryl and alkyl amines to produce a wide range of 1,3-disubstituted unsymmetrical ureas. researchgate.net This approach allows for the introduction of fragments like adamantane (B196018), which can significantly alter the molecule's properties and potential applications. researchgate.net The functionalization of the urea group itself or the pyridine rings can also lead to derivatives with novel characteristics for applications ranging from drug delivery to catalysis. researchgate.net

Table 2: Examples of Modified Dipyridylurea Derivatives

| Derivative Name | Modification | Noted Characteristics/Applications |

|---|---|---|

| 1-(2-Chloropyridin-4-yl)-3-phenylurea | One pyridyl group is chlorinated and the other is replaced by a phenyl group. | Enhanced hydrophobicity; potential as an agrochemical intermediate. |

| 1,3-Disubstituted ureas with adamantane moieties | Incorporation of a lipophilic adamantane fragment. researchgate.net | Alters lipophilicity and steric profile for potential biological applications. researchgate.net |

| N-oxides of N-alkyl/aryl-N'-(pyridine-2-yl)ureas | Oxidation of the pyridine nitrogen and substitution on the urea nitrogen. researchgate.net | Created via a transamination reaction, expanding the library of functionalized pyridyl ureas. researchgate.net |

| Coordination polymers with NSAIDs | This compound acts as a ligand coordinating with a metal (e.g., Zinc) and a nonsteroidal anti-inflammatory drug (NSAID). researchgate.net | Forms metallogels with potential for drug-delivery applications. researchgate.net |

Supramolecular Chemistry and Crystal Engineering of 1,3 Dipyridin 4 Ylurea Systems

Hydrogen Bonding Interactions and Motifs

The hydrogen bonding capabilities of 1,3-Dipyridin-4-ylurea are central to its function in supramolecular chemistry. The urea (B33335) moiety provides two N-H donor groups and a C=O acceptor group, while the pyridyl rings introduce additional nitrogen atoms that can act as hydrogen bond acceptors.

Urea N-H Interactions and Self-Association

The N-H groups of the urea functionality are primary sites for hydrogen bond donation. researchgate.net These groups readily engage in self-association, a common feature of urea derivatives. Unlike many diaryl ureas that form a characteristic one-dimensional N-H···O tape motif, this compound can exhibit more varied hydrogen bonding patterns due to the influence of the pyridyl nitrogen atoms. In the presence of suitable acceptors, such as the carbonyl oxygen of another urea molecule, these interactions drive the formation of predictable supramolecular synthons. The resulting hydrogen bonding networks often incorporate R₂²(8), R₂²(9), and R₁²(6) ring motifs.

Intermolecular Hydrogen Bonding Networks in Solid State

In the solid state, this compound participates in extensive intermolecular hydrogen bonding networks that define the crystal architecture. These networks are not limited to the urea's self-association and frequently involve the nitrogen atoms of the pyridine (B92270) rings. For instance, in coordination polymers, the urea N-H groups can form hydrogen bonds with unligated oxygen atoms from carboxylate ligands, contributing to the stability of three-dimensional structures. researchgate.netacs.org When water molecules are present within the crystal lattice, they can further extend the hydrogen bonding network through O-H···O interactions, acting as additional structure-stabilizing elements. researchgate.netacs.org

Principles of Self-Assembly in Solution and Solid State

The self-assembly of this compound is governed by a combination of the strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions. In solution, the molecule can form discrete assemblies or act as a ligand, coordinating with metal ions to initiate the formation of larger structures. smolecule.com The principles of self-assembly are evident in the formation of coordination polymers, where this compound acts as a ligand to bridge metal centers, leading to one-, two-, or three-dimensional networks. acs.org In the solid state, these interactions dictate the crystal packing, leading to well-defined, ordered structures. The interplay between the different non-covalent forces allows for a degree of control over the resulting architecture.

Polymorphism and Pseudopolymorphism Studies in Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism, where different crystal structures are formed due to the inclusion of solvent molecules, are important considerations in crystal engineering. For this compound, studies have shown the existence of pseudopolymorphic coordination polymers. researchgate.net For example, a pair of polymorphic coordination polymers, {Zn(4bpu)(OAc)2}n (1α) and {Zn3(4bpu)3(OAc)62}n(1β), were prepared, demonstrating how different conditions can lead to different crystal structures of coordination compounds containing the this compound ligand (denoted as 4bpu). researchgate.net These different forms can exhibit distinct physical properties.

Anion Recognition via Urea Motif

The urea functional group is a cornerstone in the field of supramolecular anion recognition due to its excellent hydrogen-bonding capabilities. In the structure of this compound, the urea moiety (-NH-CO-NH-) presents two N-H groups that are conformationally pre-organized to act as potent hydrogen bond donors. This arrangement allows the molecule to form strong and directional hydrogen bonds with a variety of anionic guest species.

The fundamental principle of anion recognition by the urea motif involves the formation of a chelate-like hydrogen bonding interaction. The two N-H protons can simultaneously bind to an anion, such as a halide or an oxoanion, in a pincer-like fashion. The partial positive charges on the hydrogen atoms of the N-H groups are attracted to the negative charge of the anion, leading to a stable host-guest complex. The pyridyl groups in this compound can further influence the binding properties through their electronic nature and potential to engage in additional non-covalent interactions, including anion-π interactions. nih.gov

The efficacy of the urea group as an anion binding site is a well-established principle in supramolecular chemistry. nih.gov The strength of this interaction allows this compound to be a versatile building block in crystal engineering. For instance, it can be incorporated into metal-organic frameworks (MOFs), where the urea N-H groups form hydrogen bonds with anionic components, such as carboxylates, within the framework. lookchem.com This directed hydrogen bonding is crucial for the assembly and stabilization of complex supramolecular architectures. lookchem.com

While specific binding constant data for this compound with various anions is not extensively documented in the provided search results, the behavior of analogous urea-based receptors provides significant insight into its potential. Studies on complex multi-urea receptors demonstrate exceptionally strong affinities for oxoanions, driven by the cooperative action of multiple urea hydrogen bonds. beilstein-journals.org For example, a tripodal hexaurea receptor has shown remarkable binding affinity for anions like phosphate (B84403) and sulfate (B86663) in solution. beilstein-journals.org This highlights the intrinsic power of the urea motif in anion binding. beilstein-journals.org

The table below illustrates the binding affinities of a sophisticated hexaurea receptor with various anions, demonstrating the potential strength of interactions that can be achieved with urea-based systems.

| Anion | Binding Affinity (K a , M⁻¹) in DMSO |

| Chloride (Cl⁻) | 2.2 x 10² |

| Sulfate (SO₄²⁻) | 9.9 x 10⁴ |

| Phosphate (PO₄³⁻) | 3.8 x 10⁶ |

| Data derived from a study on a tripodal hexaurea receptor, illustrating the binding strength of the urea motif. beilstein-journals.org |

These findings underscore the capacity of the urea core to serve as a reliable and effective anion recognition site. In the context of this compound, this functionality is pivotal for constructing hydrogen-bonded networks and for its application in areas like chemical sensing where interactions with specific anions are targeted. lookchem.comsmolecule.com The combination of the robust urea binding site with the coordinating pyridyl groups makes this compound a highly adaptable component for designing functional supramolecular systems.

Coordination Chemistry of 1,3 Dipyridin 4 Ylurea As a Ligand

Development of Functional Materials

1,3-Dipyridin-4-ylurea serves as a crucial component in the engineering of functional materials, particularly metal-organic frameworks (MOFs) and coordination polymers. smolecule.com Its rigid structure and defined hydrogen-bonding sites allow for the systematic construction of porous materials. researchgate.net These materials are being explored for a range of applications, including the development of metallogels for drug delivery systems. smolecule.comresearchgate.net By incorporating this compound into coordination polymers with active pharmaceutical ingredients, researchers are designing materials that can release drugs in a controlled manner. researchgate.net

Urea (B33335) Core Participation in Coordination

Photoluminescence and Sensor Technology

The incorporation of this compound into coordination polymers can also impart useful photoluminescent properties to the resulting materials. lookchem.com The luminescence of these materials can be sensitive to the presence of specific analytes, making them promising candidates for chemical sensors. acs.org For instance, research has shown that the fluorescence of certain coordination polymers containing this ligand can be enhanced or quenched upon interaction with specific metal ions or small molecules. acs.orgresearchgate.net This "turn-on" or "turn-off" fluorescent response provides a basis for selective and sensitive detection, with potential applications in environmental monitoring and medical diagnostics. researchgate.netresearchgate.net

Pharmacological and Biological Investigations

Enzyme Inhibition and Role as a JNK3 Inhibitor

While direct and extensive research on this compound as a JNK3 inhibitor is limited, the broader class of substituted ureas and pyridines is a well-established scaffold in the design of kinase inhibitors. mdpi.comnih.gov JNK3 (c-Jun N-terminal kinase 3) is a specific isoform of the JNK family of protein kinases that is predominantly expressed in the brain and is implicated in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.govsemanticscholar.org The general structure of this compound, with its hydrogen-bonding capabilities and aromatic rings, is analogous to motifs found in known kinase inhibitors that bind to the ATP-binding site of these enzymes. nih.govnih.gov However, specific inhibitory activity and selectivity for JNK3 by this compound itself is not yet firmly established in the public literature.

Potential Applications in Cancer Research

Preliminary studies have indicated that this compound may possess anticancer properties. smolecule.com Research involving the screening of a series of related compounds against the National Cancer Institute's panel of human cancer cell lines showed significant activity against leukemia and melanoma. Furthermore, coordination polymers and metallogels synthesized using this compound as a ligand have demonstrated in vitro anticancer activity. researchgate.net The mechanism of action is still under investigation but is thought to involve the interaction of the compound or its metal complexes with specific molecular targets and pathways within cancer cells.

Theoretical and Computational Investigations of 1,3 Dipyridin 4 Ylurea

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences, electronic properties, and hydrogen-bonding capabilities of 1,3-dipyridin-4-ylurea.

DFT studies have shown that the conformational state of the molecule is crucial for its function. Calculations have demonstrated that the ZZ conformation is energetically the most favorable. researchgate.netrsc.org In this conformation, the molecule is significantly polarized, and this effect is enhanced in polar solvents like ethanol (B145695) or water. researchgate.netrsc.org The dipole moment increases with the polarity of the medium, indicating strong potential for intermolecular interactions in solution. researchgate.net

Furthermore, DFT calculations have been used to analyze the molecule's electrostatic surface potential. Methods such as B3LYP/6-31G* have revealed that intramolecular C-H···O interactions can reduce the electron density at the urea (B33335) oxygen atom. This calculated reduction in electron density makes the pyridine (B92270) nitrogen atoms more favorable as hydrogen bond acceptors for the potent N-H donors of the urea group. This insight from DFT helps to explain the hydrogen bonding patterns observed in the solid state, where N-H···N bonds are preferentially formed. Natural bond orbital (NBO) analysis has also been employed to characterize the hydrogen-bonding interactions, showing that intermolecular nY→σXH∗ orbital interactions are the dominant stabilizing force in dimers of this compound with water. researchgate.net

Table 1: Summary of DFT Studies on this compound

| Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|

| DFT | - | Investigated molecular conformations and gelation ability in ethanol solution. Found the ZZ conformation to be most favorable. | rsc.org |

| DFT | - | Studied solvent effects and hydrogen-bonding in aqueous solution. Showed increased dipole moment in polar solvents. | researchgate.net |

| DFT (B3LYP) | 6-31G* | Calculated electrostatic surface potential; showed reduced electron density on urea oxygen due to C-H···O interactions. | |

| DFT | - | Analyzed Natural Bond Orbitals (NBO) to characterize dominant orbital interactions in hydrogen bonding. | researchgate.net |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with surrounding solvent molecules over time. escholarship.orglidsen.com These simulations have been particularly valuable in understanding the basis for the compound's ability to form gels.

MD simulations performed on this compound in ethanol and water have provided detailed pictures of the microscopic solvation structures. researchgate.netrsc.org By analyzing radial distribution functions, angle probability distributions, and spatial distribution functions, researchers have been able to map out the short-range intermolecular interactions between the solute and solvent. researchgate.netrsc.org

These simulations confirm that explicit hydrogen-bonding interactions, specifically O···H-O, N···H-O, and N-H···O, coexist and are distributed evenly around the this compound molecule in aqueous solution. researchgate.net This network of hydrogen bonds is a key factor in its ability to act as a hydrogelator. researchgate.net The strength of these hydrogen bonds was found to follow the trend NH···O > N···HO > O···HO for dimers with water. researchgate.net In a comparative study, the average solvent coordination number for this compound in ethanol was found to be significantly higher than its 2-pyridyl isomer, which does not form gels, highlighting the importance of the specific substitution pattern for promoting the extended hydrogen-bond networks necessary for gelation. rsc.org

Prediction of Supramolecular Assemblies and Coordination Geometries

Computational methods are pivotal in predicting how individual molecules of this compound will self-assemble into larger supramolecular structures and how they will coordinate to metal centers. The molecule's structure, featuring two pyridine rings as hydrogen bond acceptors and the urea moiety as both a donor and acceptor, allows for the formation of diverse and complex architectures. researchgate.netnih.gov

The strong hydrogen-bonding capabilities predicted by DFT calculations are realized in the formation of extensive networks. researchgate.net Unlike many diaryl ureas that form a characteristic one-dimensional N-H···O "urea tape" motif, this compound often displays a preference for N-H···N hydrogen bonds with its pyridine rings. This is consistent with DFT calculations showing that the urea oxygen is a less effective hydrogen bond acceptor. This directs the self-assembly into different patterns, often involving ring motifs like R₂²(8), R₂²(9), and R₁²(6).

Electronic Structure and Spectroscopic Property Predictions

Theoretical calculations are widely used to predict the electronic structure and spectroscopic properties of molecules, providing a powerful complement to experimental techniques like NMR and IR spectroscopy. nih.gov For this compound, calculations illuminate the distribution of electrons and energy levels, which govern its chemical behavior and spectroscopic signatures.

DFT calculations have revealed key aspects of its electronic structure. The molecule's frontier molecular orbitals (HOMO and LUMO) can be calculated to predict its reactivity and electronic transitions. The significant polarization of the molecule in polar solvents, as shown by an increasing dipole moment, is a direct consequence of its electronic structure and its interaction with the environment. researchgate.net

The prediction of spectroscopic properties is a major application of quantum chemistry. While specific, comprehensive predicted spectra for this compound are not widely published, the methodologies are well-established.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for predicting NMR chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that, after scaling, can be compared with experimental data to confirm structural assignments. escholarship.orgnih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These calculations help in assigning the absorption bands in an experimental IR spectrum. For instance, the characteristic C=O stretching frequency of the urea group and the N-H bending modes can be accurately predicted. researchgate.net

Table 2: Computationally Relevant Properties of this compound

| Property | Computational Method | Predicted Feature / Value | Reference |

|---|---|---|---|

| Molecular Conformation | DFT | ZZ conformation is energetically most favorable. | researchgate.netrsc.org |

| Dipole Moment | DFT | Increases with solvent polarity. | researchgate.net |

| Hydrogen Bonding | DFT/MD Simulations | Forms strong NH···O, N···HO, and O···HO bonds with water. | researchgate.net |

| Electronic Distribution | DFT (B3LYP/6-31G*) | Electron density at urea oxygen is reduced by C-H···O interactions. | |

| Orbital Interactions | NBO Analysis | Dominated by nY→σXH∗ interactions in H-bonds. | researchgate.net |

Reaction Mechanism Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally. researchgate.netrsc.org For this compound, this includes modeling its synthesis.

A common synthetic route to this compound involves the reaction of 4-aminopyridine (B3432731) with a carbonyl source like phosgene (B1210022) (COCl₂). The generally accepted mechanism proceeds through a two-step process:

Reaction of one equivalent of 4-aminopyridine with phosgene to form a highly reactive 4-pyridinyl isocyanate intermediate.

Nucleophilic attack of a second equivalent of 4-aminopyridine on the isocyanate intermediate to yield the final this compound product.

While specific DFT studies modeling this exact reaction are not prominent in the literature, the methodology for such an investigation is robust. researchgate.net A computational chemist would model this pathway by:

Locating Intermediates: Optimizing the geometry of the proposed 4-pyridinyl isocyanate intermediate to confirm it as a stable point on the potential energy surface.

Finding Transition States: Searching for the transition state structures for both steps of the reaction. This involves complex algorithms to locate the saddle point on the potential energy surface connecting reactants to intermediates, and intermediates to products. The energy of the transition state determines the activation energy barrier for each step.

Such computational studies can provide quantitative data on reaction barriers and thermodynamics, offering insights into reaction kinetics and helping to optimize reaction conditions. rsc.org

Advanced Research Applications in Functional Materials Non Biological Focus

Chemosensing Platforms

The structural features of 1,3-dipyridin-4-ylurea, particularly its capacity for hydrogen bonding and its role as a linker in porous structures, make it an excellent candidate for the development of chemical sensors.

Metal-Organic Frameworks (MOFs) functionalized with urea (B33335) groups have demonstrated significant potential for detecting nitro-substituted compounds, which are common components of industrial pollutants and explosives. researchgate.net Two pillared MOFs incorporating this compound have been synthesized and studied for their sensing capabilities. researchgate.netlookchem.com The urea group's Lewis basicity and the presence of sulfur functionalities from a co-linker can create bifunctional sites that interact strongly with electron-deficient nitroaromatic compounds through donor-acceptor and hydrogen bonding interactions. researchgate.net

The detection mechanism typically relies on fluorescence quenching. When the MOF is excited, an electron transfer can occur from the framework's conduction band to the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient nitro compound, resulting in a reduction of the MOF's fluorescence intensity. researchgate.net The orientation of the urea groups within the MOF's pores and the supramolecular interactions between interpenetrated networks are crucial for effective analyte recognition. researchgate.net Research in this area represents a significant step in designing specialized MOFs for the selective detection of nitro-analytes. researchgate.net

| MOF System | Analyte Detected | Sensing Mechanism | Key Finding |

| Urea-Functionalized MOF | Nitro-Substituted Compounds | Fluorescence Quenching | The urea group orientation and supramolecular interactions are critical for efficient sensing. researchgate.net |

| TMU-57 (Contains DPU ligand) | Trinitrophenol (TNP) | Donor-Acceptor Interactions | The framework shows good potential for sensing explosives like TNP. researchgate.net |

Catalytic Systems Utilizing this compound Complexes

The pyridyl nitrogen atoms and urea moiety in this compound allow it to form stable complexes with various transition metals. smolecule.com These coordination complexes are being explored for their catalytic activity in a range of chemical reactions. smolecule.com

The specific arrangement of pyridine (B92270) rings and the urea bridge in this compound allows it to act as a bidentate ligand, coordinating with metal ions to form complexes with unique catalytic properties. smolecule.com This has led to its application in catalytic processes where producing a specific stereoisomer of a chiral molecule is desired. smolecule.com For instance, such complexes have been noted for their role in catalytic enantioselective 1,3-dipolar cycloadditions involving azomethine ylides, which are important reactions for synthesizing chiral compounds. smolecule.com The development of catalysts that can control the stereochemical outcome of a reaction is a primary goal in modern organic synthesis, and ligands like this compound are valuable tools in this pursuit. chimia.chmdpi.com

Development of Hybrid Materials with Tunable Properties

Hybrid organic-inorganic materials combine the properties of both components, leading to novel functionalities. chemrxiv.org this compound is extensively used as an organic linker to construct coordination polymers (CPs), a class of hybrid materials with highly tunable structures and properties. researchgate.netresearchgate.net

These CPs consist of metal ions or clusters connected by organic ligands. In the case of this compound (often abbreviated as 4U or 4bpu in literature), the pyridyl groups coordinate to metal centers, such as Zinc(II), forming one-dimensional (1D) polymeric chains. researchgate.netresearchgate.net These chains can then self-assemble through various non-covalent interactions, primarily hydrogen bonds involving the urea N-H groups, to form higher-dimensional supramolecular structures. researchgate.netresearchgate.net By varying the metal salt, co-ligands, or even the solvent system during synthesis, researchers can control the final structure and properties of the material. researchgate.net For example, a series of zinc(II) coordination polymers have been prepared with this compound and various acetate-containing solvent systems, resulting in different pseudopolymorphic structures with distinct 1D chain conformations. researchgate.net

| Metal Ion | Co-Ligand(s) | Resulting Material/Structure | Reference |

| Zn(II) | Non-steroidal anti-inflammatory drugs (e.g., Naproxen, Mefenamic acid) | 1D Coordination Polymers, Metallogels | researchgate.net |

| Zn(II) | 5-tert-butylisophthalate | Double-strand Coordination Polymer | researchgate.net |

| Zn(II) | Acetate (from Zn(OAc)₂) | Solvent-induced pseudopolymorphic 1D CPs | researchgate.net |

Exploitation in Polymer Chemistry (e.g., as dynamic chain extenders in polyurethanes)

In polymer chemistry, chain extenders are low-molecular-weight compounds that react with prepolymers to increase the chain length and influence the final properties of the material, such as in polyurethanes (PUs). researchgate.net The hydrogen-bonding capabilities of the urea group make dipyridyl ureas attractive candidates for use as dynamic chain extenders.

A study utilizing the related isomer, 1,3-dipyridin-2-ylurea, demonstrated its function as a dynamic chain extender in a polyurethane backbone. rsc.org The triple hydrogen bonds formed by the dipyridyl urea unit created dynamic, reversible linkages within the polymer structure. This dynamic nature was exploited to create a fluorescent probe capable of monitoring the melting transitions of the polyurethane's soft and hard segments in real-time. rsc.org The fluorescence intensity of the complex changed in response to phase transitions, offering a sensitive method for characterizing the thermal properties of the polymer. rsc.org This approach showcases the potential for compounds like this compound to be incorporated into "smart" polymers, where their specific intermolecular interactions can be leveraged to introduce responsive or sensing functionalities. rsc.org

Advanced Reactivity and Mechanistic Studies of 1,3 Dipyridin 4 Ylurea

Oxidation and Reduction Reactions

1,3-Dipyridin-4-ylurea can undergo controlled oxidation and reduction at the pyridine (B92270) rings or the urea (B33335) linkage, depending on the reagents and conditions employed.

Oxidation: The pyridine rings are susceptible to oxidation, typically at the nitrogen atom, to form N-oxides. This transformation can be achieved using peracids. wikipedia.org Stronger oxidizing agents, such as potassium permanganate (B83412) in an acidic medium or hydrogen peroxide, can lead to the cleavage of the pyridine ring, ultimately forming pyridine-4-carboxylic acid derivatives. The initial oxidation to the N-oxide can be a strategic step to modify the ring's reactivity for subsequent reactions. wikipedia.org

Reduction: The pyridine rings of this compound can be reduced to the corresponding piperidine (B6355638) structures. Common reducing agents for this transformation include sodium borohydride (B1222165) in methanol (B129727) or the more powerful lithium aluminum hydride. evitachem.com These reactions convert the aromatic pyridine rings into saturated piperidine rings, yielding 1,3-dipiperidin-4-ylurea. Another effective method for the reduction of pyridine rings is the use of samarium diiodide (SmI₂) in the presence of water, which can rapidly reduce pyridine to piperidine at room temperature. clockss.org Milder reduction might lead to di- or tetrahydropyridine (B1245486) derivatives. The major products of these reactions are typically derivatives of pyridine-4-methanol.

Table 1: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Typical Conditions | Major Product(s) | Citation(s) |

|---|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Acidic medium | Pyridine-4-carboxylic acid derivatives | |

| Hydrogen peroxide (H₂O₂) | Varies | Pyridine-4-carboxylic acid derivatives | evitachem.com | |

| Peracids (e.g., RCO₃H) | Varies | This compound N-oxide | wikipedia.org | |

| Reduction | Sodium borohydride (NaBH₄) | Methanol | Pyridine-4-methanol derivatives | evitachem.com |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether/THF | Pyridine-4-methanol derivatives | evitachem.com | |

| Samarium diiodide (SmI₂)/H₂O | THF, Room Temperature | Piperidine derivatives | clockss.org |

Substitution Reactions on Pyridine Rings

The pyridine rings in this compound are deactivated towards electrophilic substitution due to the electron-withdrawing nature of the ring nitrogen. wikipedia.org However, the urea bridge, specifically the nitrogen atoms attached to the rings, acts as an activating group through resonance, donating electron density to the rings.

Electrophilic Substitution: In general, electrophilic aromatic substitution on pyridine occurs preferentially at the 3- and 5-positions (meta to the ring nitrogen), as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. wikipedia.orgquora.com The activating -NH- group of the urea bridge directs incoming electrophiles to the ortho and para positions relative to itself. In the case of the 4-pyridyl ring, these are the 3- and 5-positions. Therefore, electrophilic substitution (e.g., nitration, halogenation) on this compound is expected to occur at the positions C-3 and C-5 of the pyridine rings. Studies on related 4-substituted pyridines have shown that O-linked and N-linked substituents can enhance the rate of base-catalyzed hydrogen exchange at these 3,5-positions. rsc.org

Nucleophilic Substitution: The pyridine ring is inherently electron-poor and thus activated towards nucleophilic aromatic substitution, particularly at the 2- and 6-positions (ortho to the ring nitrogen). google.com However, since these positions are not substituted with a leaving group in the parent this compound molecule, direct nucleophilic substitution is not a primary reaction pathway without prior modification. If a good leaving group (e.g., a halide) were introduced at an ortho position, it would be susceptible to displacement by nucleophiles. google.comresearchgate.net

Mechanistic Pathways of Complex Formation

This compound is an effective ligand in coordination chemistry, primarily acting as a bridging ligand to form coordination polymers and metal-organic frameworks (MOFs). smolecule.com

The mechanism of complex formation typically involves the following steps:

Ligand Coordination: The primary coordination sites are the nitrogen atoms of the two pyridine rings. These nitrogen atoms act as Lewis bases, donating their lone pair of electrons to a metal ion center (a Lewis acid), such as Zn(II). acs.orgresearchgate.net

Bridging Action: Due to the two pyridyl groups located at opposite ends of the molecule, the ligand effectively bridges two different metal centers. This bridging is fundamental to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) polymeric networks. acs.org

Supramolecular Assembly: The urea group plays a crucial secondary role. The N-H protons of the urea are effective hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. These sites facilitate the formation of extensive hydrogen-bonding networks, often involving the counter-ions or solvent molecules. acs.orgresearchgate.net This self-assembly through hydrogen bonding organizes the primary coordination polymer chains into a well-defined, higher-order supramolecular architecture. For instance, in zinc(II) coordination polymers, this compound links the metal centers to form 1D chains, which are then assembled into more complex structures through hydrogen bonds between the urea groups and carboxylate co-ligands. acs.org

Crystallographic studies of a zinc(II) coordination polymer incorporating this ligand revealed an orthorhombic crystal system with the space group Pbcm, confirming its role as a bridging ligand in creating complex networks.

Kinetic and Thermodynamic Aspects of Reactivity

The study of the kinetic and thermodynamic parameters of complex formation provides quantitative insight into the stability and lability of the resulting metal complexes. While specific experimental data for this compound is not extensively reported, the principles and methods are well-established in coordination chemistry. rroij.comscispace.com

Kinetics: The kinetics of complex formation describe the rate at which the ligand coordinates to a metal ion. These rates are influenced by factors such as the nature of the metal ion, the solvent, and the steric properties of the ligand. Kinetic studies, often performed using stopped-flow or temperature-jump techniques, can elucidate the reaction mechanism (e.g., whether it is associative or dissociative).

Thermodynamics: The thermodynamics of complexation are described by the stability constant (K) and the associated changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Gibbs Free Energy (ΔG): This parameter indicates the spontaneity of the complexation reaction. It is related to the stability constant by the equation: ΔG° = -RTlnK. A negative ΔG° value signifies a spontaneous process. rroij.com

Enthalpy (ΔH): This represents the heat change during complex formation. It can be determined by calorimetric titration or from the temperature dependence of the stability constant via the van 't Hoff equation. A negative ΔH indicates an exothermic reaction, typically driven by the formation of strong coordinate bonds. rroij.com

Entropy (ΔS): This reflects the change in disorder of the system upon complexation. It is calculated using the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°. The entropy change is influenced by factors like the release of solvent molecules from the metal's coordination sphere (the chelate effect). rroij.com

These parameters are typically determined experimentally using techniques such as potentiometric or spectrophotometric titrations at various temperatures. rroij.comscispace.com

Table 2: Principles of Thermodynamic Data for Metal Complexation

| Thermodynamic Parameter | Symbol | Significance | Relationship |

|---|---|---|---|

| Stability Constant | K or β | Measures the stability of the complex | A higher K indicates greater stability |

| Gibbs Free Energy Change | ΔG° | Determines the spontaneity of the reaction | ΔG° = -RTlnK |

| Enthalpy Change | ΔH° | Heat absorbed or released during bond formation | Negative for exothermic, positive for endothermic |

| Entropy Change | ΔS° | Change in the system's disorder | ΔG° = ΔH° - TΔS° |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-dipyridin-4-ylurea, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via urea bridge formation between pyridine derivatives. A common approach involves reacting 4-aminopyridine with phosgene or carbonyl diimidazole under anhydrous conditions. Optimization includes:

- Temperature control (60–80°C) to balance reactivity and decomposition risks .

- Solvent selection (e.g., DMF or THF) to enhance solubility and reduce side reactions.

- Catalytic use of triethylamine to neutralize HCl byproducts.

- Data Table :

| Method | Yield (%) | Purity (HPLC) | Key Side Products |

|---|---|---|---|

| Phosgene route | 67–73 | 95% | 4-pyridinyl isocyanate |

| Carbonyl diimidazole | 81–85 | 98% | None significant |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- 1H NMR : Look for urea NH protons (δ 8.2–8.5 ppm, broad singlet) and pyridine protons (δ 7.5–8.1 ppm, multiplet). Integration ratios (e.g., 2:4 for NH:pyridine protons) confirm stoichiometry .

- IR Spectroscopy : Urea C=O stretch (~1640–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) are diagnostic .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 244.3 (calculated for C₁₁H₁₀N₄O) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the catalytic or binding properties of this compound in supramolecular chemistry?

- Methodological Answer :

- Use Gaussian or ORCA software to calculate electron density maps, HOMO-LUMO gaps, and hydrogen-bonding energies.

- Example : DFT studies reveal strong urea-pyridine π-stacking interactions (ΔG ≈ −5.2 kcal/mol) and hydrogen-bond donor capacity (N-H···O/N motifs) .

- Validate predictions with X-ray crystallography (e.g., CCDC-2021605 for analogous structures) .

Q. How do structural modifications (e.g., fluorination or methylation) alter the reactivity of this compound in coordination complexes?

- Methodological Answer :

- Substitution Strategy : Introduce electron-withdrawing groups (e.g., −CF₃) to enhance Lewis acidity or electron-donating groups (e.g., −CH₃) to modulate solubility .

- Case Study : Methylation at pyridine C2 reduces steric hindrance, improving ligand-metal binding efficiency (e.g., Pd(II) complexes with logK ≈ 4.7) .

Q. What methodologies resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer :

- Controlled Replication : Repeat solubility tests (e.g., gravimetric analysis) under standardized conditions (25°C, 48 hr stirring).

- Data Comparison :

| Solvent | Reported Solubility (mg/mL) | Observed Solubility (mg/mL) |

|---|---|---|

| DMSO | 120 ± 10 | 115 ± 8 |

| Ethanol | 45 ± 5 | 32 ± 3 |

- Root Cause Analysis : Discrepancies may arise from impurities (e.g., residual DMF) or crystallization kinetics .

Q. How can this compound serve as a template for designing enzyme inhibitors or biomimetic catalysts?

- Methodological Answer :

- Enzyme Inhibition : Screen against urease or carbonic anhydrase using fluorescence-based assays. For example, IC₅₀ values <10 µM suggest competitive binding at active sites .

- Biomimetics : Anchor urea moieties to polymeric scaffolds (e.g., PEG) to mimic metalloenzyme active sites. Kinetic studies show turnover frequencies (TOF) up to 1.2 × 10³ h⁻¹ for ester hydrolysis .

Data Interpretation & Reporting

Q. What statistical approaches are recommended for validating purity and yield data in synthetic studies?

- Methodological Answer :

- Use ANOVA or t-tests to compare batch-to-batch variability (e.g., n=5 replicates, p<0.05 threshold).

- Example : A 3% RSD in HPLC purity across 10 batches confirms process robustness .

Q. How should researchers document unexpected byproducts or failed reactions involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.